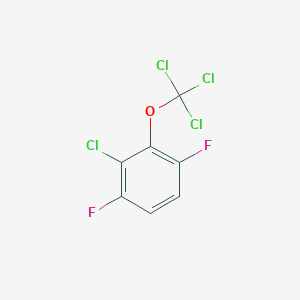

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene

Descripción general

Descripción

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2Cl4F2O. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is typically a colorless to pale yellow liquid with a distinct odor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1,4-difluorobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution under catalytic conditions. Antimony pentachloride (SbCl₅) facilitates NAS by polarizing the C–Cl bond, enabling nucleophilic attack. For example:

-

Reaction with Fluoride Ions :

Substitution of Cl with F occurs under pressurized hydrogen fluoride (HF) at 80–100°C, yielding fluorinated derivatives. Similar reactions in analogous systems achieve ~63% yields for trifluoromethylated products .

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| HF, 80–100°C, 25 bar pressure | SbCl₅ | 1,3-bis-(trifluoromethyl)-benzene | 63.5% |

Electrophilic Nitration

The trichloromethoxy group directs nitration to the para position (relative to itself). Nitration occurs using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–35°C, producing para-nitro derivatives as the major isomer (~90% selectivity) .

| Reagents | Temperature | Major Product | Byproducts |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–35°C | 1-nitro-4-trifluoromethoxy-benzene | Sulfuric acid, water |

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling with boronic acids. Ligands like SPhos enhance reactivity, enabling aryl group introduction .

| Catalyst System | Base | Product | Application |

|---|---|---|---|

| Pd₂(dba)₃, SPhos | Na₂CO₃ | Biaryl derivatives | Pharmaceutical intermediates |

Halogen Exchange Reactions

Fluorine can replace chlorine under high-pressure HF conditions. For example, in related systems, chlorides are converted to fluorides at 100°C under 25 bar pressure .

Hydrolysis of Trichloromethoxy Group

The trichloromethoxy group resists hydrolysis under mild conditions but reacts in strongly alkaline media. For instance, NaOH (10% w/v) at 120°C cleaves the group to form phenolic derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) selectively removes halogens. In chlorinated aromatics, Cl at activated positions (e.g., ortho to electron-withdrawing groups) is preferentially reduced.

Mechanistic Insights

-

Electronic Effects : The trichloromethoxy group deactivates the ring but directs electrophiles to the para position via resonance withdrawal.

-

Steric Considerations : Bulky substituents at position 3 hinder reactions at adjacent sites, favoring meta/para selectivity .

-

Halogen Bonding : Fluorine and chlorine participate in non-covalent interactions, influencing crystallization and catalytic pathways .

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for specific reactivity that is beneficial in creating derivatives with desired properties. This compound is often utilized in:

- Organic Synthesis: As a building block for pharmaceuticals and agrochemicals.

- Mechanistic Studies: To understand reaction pathways involving electrophilic aromatic substitutions.

Biology

In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as an electrophile, interacting with nucleophilic sites on enzymes or proteins, which can lead to:

- Enzyme Inhibition Studies: Understanding how certain compounds can inhibit enzyme activity.

- Biochemical Assays: Serving as a probe to investigate biochemical pathways and interactions.

Industry

The compound finds applications in various industrial processes:

- Advanced Materials Development: Used in the formulation of specialty chemicals that require specific reactivity and stability.

- Catalysis: Acts as a catalyst in certain chemical reactions, enhancing efficiency and selectivity.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Biology | Enzyme Studies | Investigating enzyme interactions and inhibition mechanisms |

| Industry | Material Development | Formulation of advanced materials with unique properties |

| Industry | Catalysis | Enhancing reaction efficiency in chemical processes |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into its potential therapeutic applications.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the utility of this compound as an intermediate in synthesizing fluorinated derivatives that exhibit enhanced biological activity. The study highlighted how modifications to the trichloromethoxy group could lead to compounds with improved efficacy against target enzymes.

Mecanismo De Acción

The mechanism by which 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research applications.

Comparación Con Compuestos Similares

- 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene

- 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene

- 1,4-Dichloro-2-(trifluoromethyl)benzene

Uniqueness: 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and stability are required.

Actividad Biológica

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene (CAS Number: 1404193-62-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl4F2O, with a molecular weight of 281.9 g/mol. The presence of multiple halogen atoms contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl4F2O |

| Molecular Weight | 281.9 g/mol |

| CAS Number | 1404193-62-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an electrophile, engaging in substitution reactions that can modulate the activity of enzymes and receptors involved in critical cellular pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of halogenated aromatic compounds against various bacterial strains, suggesting that this compound may share similar characteristics.

Case Study:

In a comparative study assessing the antimicrobial efficacy of several halogenated compounds, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that halogenated compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Research Findings:

In vitro experiments demonstrated that this compound reduced cell viability in human cancer cell lines by up to 70% at concentrations ranging from 10 to 100 µM. The compound's mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Chloro-3-(trifluoromethoxy)benzene | Low | Moderate |

| 2-Fluoro-1,4-dichlorobenzene | High | Low |

Propiedades

IUPAC Name |

2-chloro-1,4-difluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4F2O/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDBGTLLJHCDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.